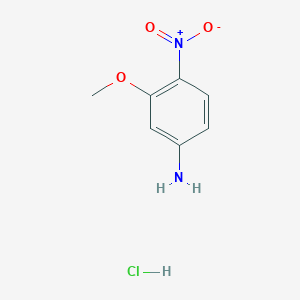

3-Methoxy-4-nitroaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

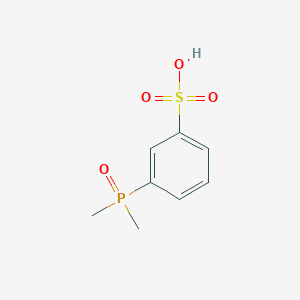

3-Methoxy-4-nitroaniline;hydrochloride is a chemical compound with the molecular formula C7H8N2O3 . It is an organic aromatic compound . The compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of anilines like 3-Methoxy-4-nitroaniline;hydrochloride typically involves multiple steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitroaniline;hydrochloride is characterized by the presence of methoxy (-OCH3) and nitro (-NO2) functional groups attached to an aromatic benzene ring . The exact 3D structure may require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis

3-Methoxy-4-nitroaniline;hydrochloride can participate in various reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-nitroaniline;hydrochloride include a density of 1.3±0.1 g/cm3, a boiling point of 356.9±22.0 °C at 760 mmHg, and a flash point of 169.7±22.3 °C . It also has certain optical properties, as indicated by its Polar Surface Area of 81 Å2 .Applications De Recherche Scientifique

Genotoxic Effects of Structurally Related Compounds 4-Chloro-methoxyindole, structurally related to 3-Methoxy-4-nitroaniline, shows potential genotoxic effects. In vitro studies using both Salmonella and Chinese hamster V79 cells indicate these compounds as mutagens and potential tumor promoters. Such studies highlight the importance of understanding the biological impacts of structurally similar compounds (Tiedink et al., 1991).

Photocatalytic Degradation of Environmental Contaminants Research on photocatalytic degradation involving compounds like metolachlor and methyl parathion, which have structural similarities to 3-Methoxy-4-nitroaniline, demonstrates effective environmental remediation methods. These studies suggest potential applications in treating contaminated water and reducing pesticide pollution (Pignatello & Sun, 1995).

Protection of Hydroxyl Functions in Organic Synthesis The use of 4-nitrobenzyl groups, similar to the nitro group in 3-Methoxy-4-nitroaniline, for protecting hydroxyl functions in organic synthesis, showcases its role in selective reactions. These findings are crucial for developing complex organic molecules, including pharmaceuticals (Kukase et al., 1990).

Solute Transfer into Solvents Studies involving solutes like 4-nitroaniline and 4-methoxybenzoic acid, related to 3-Methoxy-4-nitroaniline, provide insight into solute transfer mechanisms. This research has implications in developing efficient solvent systems for various industrial processes (Hart et al., 2015).

Nonlinear Optical Materials Research on vanillin, structurally similar to 3-Methoxy-4-nitroaniline, for second harmonic generation in the ultraviolet and near-infrared regions, suggests applications in developing advanced optical materials. These materials have potential uses in telecommunications and laser technologies (Singh et al., 2001).

Development of Novel Nanosorbents The use of γ-Al2O3-bonded nanosorbents for the removal of compounds like 4-nitroaniline from water illustrates the potential for environmental cleanup and water purification technologies. These nanosorbents can effectively remove hazardous substances from water sources (Mahmoud et al., 2016).

Safety and Hazards

3-Methoxy-4-nitroaniline;hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid inhalation .

Propriétés

IUPAC Name |

3-methoxy-4-nitroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(8)2-3-6(7)9(10)11;/h2-4H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPPZDYKBVOLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitroaniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2691337.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2691340.png)

![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)

![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)